4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three methoxyphenyl groups connected via azanediyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-tris(bromomethyl)benzene with 4-methoxyaniline under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the phenol groups, resulting in the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The azanediyl linkages can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in the formation of quinones, while reduction of the azanediyl linkages yields amines .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds with biological molecules, while the azanediyl linkages can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'- (Benzene-1,3,5-triyltris (ethyne-2,1-diyl))tribenzoic acid: Similar structure but with ethyne linkages instead of azanediyl linkages.
4,4’,4’'- (Benzene-1,3,5-triyltris (oxy))tribenzoic acid: Contains oxy linkages instead of azanediyl linkages.
Uniqueness
4,4’,4’'-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol is unique due to its combination of methoxyphenyl and azanediyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
499139-69-4 |
---|---|
Molekularformel |
C45H39N3O6 |
Molekulargewicht |
717.8 g/mol |
IUPAC-Name |
4-(N-[3,5-bis(4-hydroxy-N-(4-methoxyphenyl)anilino)phenyl]-4-methoxyanilino)phenol |
InChI |
InChI=1S/C45H39N3O6/c1-52-43-22-10-34(11-23-43)46(31-4-16-40(49)17-5-31)37-28-38(47(32-6-18-41(50)19-7-32)35-12-24-44(53-2)25-13-35)30-39(29-37)48(33-8-20-42(51)21-9-33)36-14-26-45(54-3)27-15-36/h4-30,49-51H,1-3H3 |
InChI-Schlüssel |
INDYAPXMRMAPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C3=CC(=CC(=C3)N(C4=CC=C(C=C4)O)C5=CC=C(C=C5)OC)N(C6=CC=C(C=C6)O)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.